Home > Products > Screening Compounds P76211 > (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide - 1403831-79-7

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Catalog Number: EVT-1749555
CAS Number: 1403831-79-7
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Compound Description: This compound is a key intermediate in the synthesis of various tyrosine kinase inhibitors, including Pelitinib and Neratinib [, ]. It is a versatile precursor allowing for the introduction of diverse substituents at the 6-amino position of the quinoline core.

Relevance: This compound is closely related to (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, differing only in the substituent attached to the nitrogen atom at the 6-position. While the target compound has a but-2-enamide group, this related compound has an acetamide group. This shared 4-chloro-3-cyano-7-ethoxyquinoline scaffold highlights their close structural relationship and common synthetic origin [].

Pelitinib

Compound Description: Pelitinib (E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-[(3-morpholin-4-ylpropyl)oxy]quinolin-3-yl}acrylamide) is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase []. It exhibits antitumor activity and has been investigated for the treatment of various cancers.

Relevance: While not sharing the exact core structure, Pelitinib and (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide both belong to the cyanoquinoline class of kinase inhibitors. They share a common pharmacophore with variations in the substitution pattern around the quinoline ring system. The presence of similar structural features suggests potential overlap in their biological targets and modes of action [].

Neratinib

Compound Description: Neratinib [(2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide] is an irreversible tyrosine kinase inhibitor targeting both EGFR and HER2 [, ]. This dual targeting activity makes Neratinib particularly effective against HER2-positive breast cancer.

Relevance: Neratinib is closely related to (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, sharing an identical 4-chloro-3-cyano-7-ethoxyquinolin-6-yl moiety. The primary structural difference lies in the substituent on the but-2-enamide group. Neratinib features a dimethylamino group at the 4-position of the but-2-enamide chain, whereas the target compound lacks this specific substitution. Despite this difference, the extensive structural overlap positions Neratinib as a crucial related compound, providing insights into the structure-activity relationships of this class of molecules [, ].

Compound Description: [18F]FED6 is a cyanoquinoline-based radiotracer designed for imaging EGFR expression using positron emission tomography (PET) []. Its development aimed to overcome the limitations of existing EGFR imaging agents and enable the identification of patients suitable for EGFR-targeted therapies.

Relevance: [18F]FED6 shares the core 4-chloro-3-cyano-7-ethoxyquinolin-6-yl structure with (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide. Both compounds have a but-2-enamide group at the 6-position, further strengthening their structural similarity. The key distinction lies in the additional [18F]-labeled fluoroethyltriazole moiety in [18F]FED6, introduced for its PET imaging properties. The inclusion of [18F]FED6 as a related compound highlights the potential for modifications to the core scaffold while retaining affinity for EGFR and exploring its applications in diagnostics [].

Compound Description: [18F]FED20 is another cyanoquinoline-based radiotracer designed to overcome the limitations of [18F]FED6 regarding its affinity for ABC transporters, which hindered its specificity in imaging EGFR []. [18F]FED20 exhibits a higher inhibitory affinity for the active mutant EGFR compared to the wild-type or resistant mutant EGFR, making it a more promising candidate for EGFR imaging [].

Relevance: [18F]FED20 shares the same core 4-chloro-3-cyano-7-ethoxyquinolin-6-yl structure and the but-2-enamide group at the 6-position as (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide. Similar to [18F]FED6, it also features a [18F]-labeled moiety, but with a distinct fluoro-dihydroxy-hydroxymethyloxanyltriazole group. The development and improved properties of [18F]FED20, compared to [18F]FED6, underscore the importance of subtle structural modifications in modulating the biological activity and pharmacokinetic profile of compounds containing the 4-chloro-3-cyano-7-ethoxyquinoline scaffold [].

Overview

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide is a synthetic compound with the chemical formula C18H19ClN4O2C_{18}H_{19}ClN_{4}O_{2} and a molecular weight of 358.82 g/mol. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer properties. The compound is identified by the CAS number 848133-88-0 and is recognized for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent targeting specific biological pathways.

Source and Classification

This compound is classified as an amide, specifically a but-2-enamide derivative, featuring a chloro and cyano group attached to a quinoline structure. Its synthesis and characterization have been documented in various chemical literature, highlighting its relevance in drug development and research.

Synthesis Analysis

Methods

The synthesis of (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-amino-4-chloro-7-ethoxyquinoline, which is reacted with 4-(dimethylamino)but-2-enoyl chloride.
  2. Reaction Conditions: The reaction is conducted in a solvent such as N-methylpyrrolidinone at temperatures ranging from 0°C to 20°C for approximately 2.5 hours to facilitate the formation of the desired product .
  3. Purification: Post-reaction, the product may require purification through crystallization or chromatography to isolate (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide in high yield.

Technical Details

The chemical transformation involves nucleophilic attack by the amine on the acyl chloride, followed by elimination of hydrochloric acid. This method ensures the formation of the amide bond characteristic of this compound.

Molecular Structure Analysis

Data

The compound's structural features include:

  • A quinoline ring system, which contributes to its biological activity.
  • A cyano group that enhances its reactivity.
  • An ethoxy substituent, which may influence solubility and bioavailability.
Chemical Reactions Analysis

Reactions

The compound is expected to participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a potential target for further modifications.
  2. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Technical Details

The reactivity of the chloro and cyano groups allows for diverse synthetic pathways, facilitating modifications that could enhance pharmacological properties.

Mechanism of Action

Process

The mechanism of action for (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide involves interaction with specific biological targets, likely through inhibition or modulation of enzyme activity related to cancer progression or other diseases.

Data

Research indicates that quinoline derivatives often act on pathways involving cell proliferation and apoptosis, suggesting potential applications in oncology .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide include:

  • Appearance: Typically as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.
Applications

Scientific Uses

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anti-cancer agents.
  2. Biochemical Research: To study enzyme inhibition mechanisms related to cancer pathways.
  3. Pharmaceutical Development: As part of drug formulation studies aimed at enhancing bioavailability and therapeutic efficacy.

Properties

CAS Number

1403831-79-7

Product Name

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

IUPAC Name

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

InChI

InChI=1S/C16H14ClN3O2/c1-3-5-15(21)20-13-6-11-12(7-14(13)22-4-2)19-9-10(8-18)16(11)17/h3,5-7,9H,4H2,1-2H3,(H,20,21)/b5-3+

InChI Key

WWNOVSYKGZLARJ-HWKANZROSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.